molecular formula C11H11BrO2 B15373522 Methyl 4-bromo-2-cyclopropylbenzoate

Methyl 4-bromo-2-cyclopropylbenzoate

Cat. No.: B15373522
M. Wt: 255.11 g/mol
InChI Key: DHHWCQWQQTYIJE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyclopropylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the para position (C4) and a cyclopropyl group at the ortho position (C2).

These features suggest possible applications in agrochemicals, pharmaceuticals, or synthetic intermediates, though further research is needed to confirm these hypotheses.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 4-bromo-2-cyclopropylbenzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

DHHWCQWQQTYIJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-bromo-2-cyclopropylbenzoate shares functional group similarities with several compounds documented in the evidence:

Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) :

  • Substituents : Contains two bromophenyl groups and an isopropyl ester.
  • Key Differences : Unlike the target compound, bromopropylate lacks a cyclopropyl group but includes a hydroxybenzeneacetate backbone. This structural variation enhances its miticidal activity, as documented in pesticide applications .
  • Property Implications : The absence of a strained cyclopropane ring in bromopropylate likely improves its stability under environmental conditions.

Sandaracopimaric Acid Methyl Ester: Substituents: A diterpenoid methyl ester isolated from plant resins (e.g., Austrocedrus chilensis) . Key Differences: This compound features a polycyclic aliphatic structure, contrasting with the aromatic benzoate core of the target compound. Property Implications: Aliphatic esters like sandaracopimaric acid methyl ester exhibit lower volatility and higher hydrophobicity compared to aromatic esters, as evidenced by gas chromatography retention times in resin analyses .

Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) :

  • Substituents : A halogen-rich benzoate ester with pyrazole and trifluoromethyl groups.
  • Key Differences : Fluazolate’s multiple halogen substitutions and heterocyclic components enhance its herbicidal potency but reduce synthetic accessibility compared to the target compound .

Physicochemical Properties

The table below summarizes inferred or calculated properties of this compound and related compounds, based on structural trends and evidence:

Compound Name Molecular Weight (g/mol) Key Substituents Boiling Point (°C, inferred) Applications
This compound 259.1 (calculated) Br, cyclopropyl ~280–310 (estimated) Research chemical
Bromopropylate 428.1 Br, isopropyl ester >300 Acaricide, miticide
Sandaracopimaric acid methyl ester ~332.5 Diterpenoid aliphatic chain N/A (non-volatile resin) Resin component
Fluazolate 438.6 Br, Cl, F, pyrazole N/A Herbicide

Key Observations :

  • Molecular Weight : Bromine and cyclopropane substituents increase molecular weight compared to simpler esters (e.g., methyl benzoate, MW 136.1).
  • Volatility : Aromatic esters with halogenation (e.g., fluazolate) are less volatile than aliphatic esters, aligning with gas chromatography data for resin-derived compounds .
  • Stability : Cyclopropane rings may introduce thermal instability due to ring strain, whereas halogenated aromatic esters (e.g., bromopropylate) exhibit enhanced environmental persistence .

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